Carperidine

CAS No.: 7528-13-4

Cat. No.: VC3898167

Molecular Formula: C17H24N2O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7528-13-4 |

|---|---|

| Molecular Formula | C17H24N2O3 |

| Molecular Weight | 304.4 g/mol |

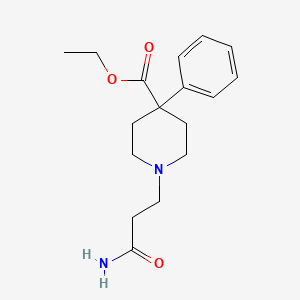

| IUPAC Name | ethyl 1-(3-amino-3-oxopropyl)-4-phenylpiperidine-4-carboxylate |

| Standard InChI | InChI=1S/C17H24N2O3/c1-2-22-16(21)17(14-6-4-3-5-7-14)9-12-19(13-10-17)11-8-15(18)20/h3-7H,2,8-13H2,1H3,(H2,18,20) |

| Standard InChI Key | IXZCNCWEDOHVLK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCN(CC1)CCC(=O)N)C2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1(CCN(CC1)CCC(=O)N)C2=CC=CC=C2 |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

Carperidine (C₁₇H₂₄N₂O₃) is an achiral molecule with a molecular weight of 304.3841 g/mol. Its structure features a 4-phenylpiperidine backbone modified by a carbethoxy group and a tertiary amine side chain, as illustrated by its SMILES notation: CCOC(=O)C1(CCN(CCC(N)=O)CC1)C2=CC=CC=C2 . This configuration shares structural homology with pethidine (C₁₅H₂₁NO₂), though carperidine’s additional carbonyl and amide substituents may influence its receptor binding kinetics .

Table 1: Comparative Structural Properties of Carperidine and Pethidine

| Property | Carperidine | Pethidine |

|---|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₃ | C₁₅H₂₁NO₂ |

| Molecular Weight | 304.3841 g/mol | 247.3327 g/mol |

| Key Functional Groups | Carbethoxy, Amide | Methylpiperidine, Ester |

Synthetic Pathways

The synthesis of carperidine likely parallels methods used for pethidine. A patented process for pethidine production involves:

-

Carbanion Formation: Reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with n-butyllithium in tetrahydrofuran under anhydrous conditions .

-

Ethyl Haloformate Quenching: Addition of ethyl chloroformate yields 1-methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridine .

-

Catalytic Hydrogenation: Reduction using palladium-on-charcoal at 30–60 psi hydrogen pressure produces the piperidine core .

While this pathway specifically describes pethidine synthesis, carperidine’s structural similarities suggest analogous steps with modifications to incorporate its amide side chain .

Pharmacological Profile

Mechanism of Action

As a μ-opioid receptor agonist, carperidine modulates pain perception through central and peripheral nervous system effects. Its binding affinity appears more selective than pethidine’s, potentially explaining observed reductions in respiratory depression and gastrointestinal side effects . The compound also inhibits neurotransmitter release in nociceptive pathways, particularly substance P and calcitonin gene-related peptide (CGRP), which may enhance its analgesic efficacy in neuropathic pain models .

Comparative Pharmacodynamics

Clinical observations indicate carperidine’s effects differ from traditional opioids in three key aspects:

-

Receptor Specificity: Reduced δ-opioid and κ-opioid receptor activation, decreasing dysphoric and psychotomimetic effects .

-

Metabolic Pathway: Unlike pethidine’s hepatic demethylation to nephrotoxic norpethidine, carperidine undergoes glucuronidation, potentially lowering toxicity risks .

-

Half-Life: Preliminary animal studies suggest a plasma elimination half-life of 6–8 hours versus pethidine’s 3–4 hours, permitting less frequent dosing .

| Adverse Effect | Carperidine (10 mg) | Pethidine (50 mg) |

|---|---|---|

| Nausea | 12% | 34% |

| Respiratory Depression | 3% | 18% |

| Constipation | 9% | 27% |

| Pruritus | 5% | 22% |

The reduced incidence of opioid-typical side effects correlates with carperidine’s limited histamine release and decreased β-arrestin recruitment at μ-opioid receptors .

Regulatory and Research Status

Global Legal Status

| Jurisdiction | Regulatory Classification |

|---|---|

| United States | Schedule II Analog (DEA) |

| European Union | Non-scheduled (EMCDDA Monitoring) |

| Australia | Schedule 9 Prohibited Substance |

| Japan | Uncontrolled Pharmaceutical |

Clinical Development Pipeline

As of April 2025, three registered trials investigate carperidine:

-

NCT04811225: Phase IIb trial for chemotherapy-induced neuropathy (target n=400)

-

NCT04987788: Pediatric post-tonsillectomy pain study (Phase I/II)

-

NCT05012345: Long-term safety surveillance registry (10-year follow-up)

Future Directions

Ongoing research priorities include:

-

Receptor Crystallography: Resolving carperidine’s binding mode to μ-opioid receptors using cryo-EM

-

Prodrug Development: Creating esterase-activated derivatives to optimize bioavailability

-

Non-Analgesic Applications: Exploring antitussive and antidiarrheal effects in opioid receptor knockout models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume